N-{3-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]thiophen-2-yl}-1-benzothiophene-3-carboxamide
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Overview
Description
N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a thiophene ring, and a benzothiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole moiety, which can be synthesized through the condensation of catechol with formaldehyde . The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction . The final step involves the formation of the amide bond through the reaction of the benzodioxole-thiophene intermediate with benzothiophene-3-carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives and alkylated products.
Scientific Research Applications
N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of a benzodioxole moiety, a thiophene ring, and a benzothiophene structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H16N2O4S2 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethylcarbamoyl)thiophen-2-yl]-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H16N2O4S2/c25-20(23-10-13-5-6-17-18(9-13)28-12-27-17)15-7-8-29-22(15)24-21(26)16-11-30-19-4-2-1-3-14(16)19/h1-9,11H,10,12H2,(H,23,25)(H,24,26) |
InChI Key |
GJDDFTRIGJSBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(SC=C3)NC(=O)C4=CSC5=CC=CC=C54 |
Origin of Product |
United States |
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